molecular formula C6H9CoKNO6+ B12677957 Potassium (N,N-bis(carboxymethyl)glycinato(3-)-N,O,O',O'')cobaltate(1-) CAS No. 63640-17-5

Potassium (N,N-bis(carboxymethyl)glycinato(3-)-N,O,O',O'')cobaltate(1-)

Cat. No.: B12677957
CAS No.: 63640-17-5
M. Wt: 289.17 g/mol
InChI Key: OLHRWJXFYOFGIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is typically prepared by the electrochemical fluorination of sulfolane. The process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms in the sulfolane molecule .

Industrial Production Methods: In industrial settings, the compound is produced by reacting butanesulfonyl chloride with potassium fluoride to form butanesulfonyl fluoride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under nitrogen atmosphere to yield 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride undergoes various types of reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, phenoxides, enolates.

    Hydrolysis Agents: Barium hydroxide, sulfuric acid.

Major Products:

  • Sulfonamides
  • Aryl Nonaflates
  • Alkenyl Nonaflates
  • Perfluorobutanesulfonic Acid

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride involves its role as an electrophile in various chemical reactions. The compound’s fluoride leaving group is readily substituted by nucleophiles, facilitating the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates. These reactions are catalyzed by palladium in cross-coupling reactions, enhancing the compound’s utility in organic synthesis .

Comparison with Similar Compounds

  • Trifluoromethanesulfonyl Fluoride
  • Perfluorooctanesulfonyl Fluoride
  • Perfluorobutanesulfonic Acid

Comparison: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is unique due to its lower cost and greater stability compared to trifluoromethanesulfonyl fluoride. It also offers superior resistance to hydrolysis, making it a more reliable electrophile in Buchwald-Hartwig couplings . Additionally, its structure and properties are similar to perfluorooctanesulfonyl fluoride but with a shorter carbon chain, resulting in different reactivity and applications .

Properties

CAS No.

63640-17-5

Molecular Formula

C6H9CoKNO6+

Molecular Weight

289.17 g/mol

IUPAC Name

potassium;2-[bis(carboxymethyl)amino]acetic acid;cobalt

InChI

InChI=1S/C6H9NO6.Co.K/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;;+1

InChI Key

OLHRWJXFYOFGIX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O.[K+].[Co]

Origin of Product

United States

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